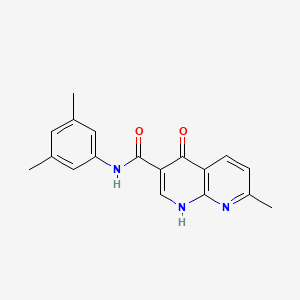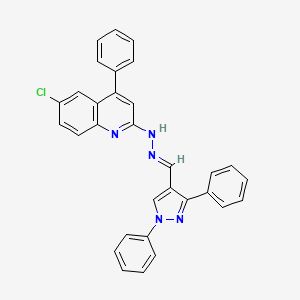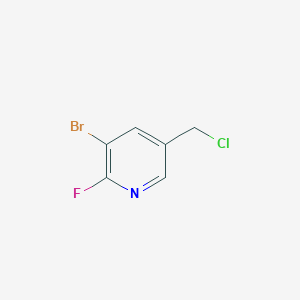![molecular formula C25H18FN3O3S B2961257 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)butanamide CAS No. 325693-84-3](/img/structure/B2961257.png)
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)butanamide is an intriguing chemical compound with potential applications across various fields, including medicinal chemistry, biology, and industry. This compound's structure consists of multiple functional groups, giving it unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)butanamide typically involves multi-step reactions that include both organic synthesis techniques and advanced purification methods. Here’s a simplified synthetic route:
Step 1: : Synthesize 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-one from a starting material such as phthalic anhydride through a cyclization reaction.
Step 2: : Introduce the butanamide group via an amide coupling reaction.
Step 3: : Attach the thiazol-2-yl moiety by reacting the intermediate with 4-(4-fluorophenyl)thiazol.
Key reaction conditions include the use of coupling reagents such as EDC or DCC, and solvents like dichloromethane or DMF, maintaining an inert atmosphere to avoid unwanted side reactions.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions and the use of continuous flow chemistry might be employed to improve yield and efficiency. Purification techniques such as recrystallization or column chromatography ensure the compound’s high purity.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: : Introduction of oxidizing agents like KMnO4 or H2O2 may alter the compound, potentially targeting the thiazole ring.
Reduction: : Reducing agents such as LiAlH4 can reduce specific functional groups within the molecule.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or heterocyclic components.
Common Reagents and Conditions
Some common reagents and conditions used in these reactions include:
Oxidizing agents: : KMnO4, H2O2, or other peroxides.
Reducing agents: : LiAlH4, NaBH4, or hydrogenation catalysts.
Solvents: : Organic solvents like DMF, dichloromethane, or toluene, depending on the specific reaction conditions.
Major Products Formed
The major products formed from these reactions vary based on the functional group targeted. For example:
Oxidation of the thiazole ring could yield a sulfone derivative.
Reduction of the carbonyl groups might result in alcohol derivatives.
Substitution reactions might replace hydrogen atoms with more reactive groups.
科学研究应用
Chemistry
This compound serves as an important intermediate in organic synthesis, enabling the creation of more complex molecules for research and industrial applications.
Biology and Medicine
In medicinal chemistry, it shows potential as a lead compound for developing new therapeutic agents, particularly those targeting specific molecular pathways involved in diseases like cancer or neurodegenerative disorders.
Industry
In the industrial sector, its unique chemical properties make it useful in the development of novel materials or as a component in chemical sensors.
作用机制
The mechanism of action for this compound would depend on the biological target it interacts with. Typically, it may exert effects through binding to specific proteins or enzymes, altering their activity. The molecular targets could include kinases, receptors, or other crucial biological macromolecules, influencing signaling pathways and cellular responses.
相似化合物的比较
Similar Compounds
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide
N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methylthiazol-2-yl)butanamide
Uniqueness
What sets 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)butanamide apart is its combination of a 4-fluorophenyl thiazole with a benzisoquinoline structure. This unique arrangement imparts specific reactivity and biological activity, potentially offering advantages in various applications such as enhanced selectivity for biological targets or improved stability in industrial processes.
Hope this helps in your exploration of this fascinating compound!
属性
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O3S/c26-17-11-9-15(10-12-17)20-14-33-25(27-20)28-21(30)8-3-13-29-23(31)18-6-1-4-16-5-2-7-19(22(16)18)24(29)32/h1-2,4-7,9-12,14H,3,8,13H2,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAICEXQBSVICB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NC4=NC(=CS4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2-fluorophenyl)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2961174.png)



![3-chloro-4-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2961180.png)
![4-[(2-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2961183.png)

![N-cyclopropyl-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide](/img/structure/B2961185.png)
![6-chloro-N-[3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-yl]pyridine-3-carboxamide](/img/structure/B2961187.png)
![1-[3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2961189.png)
![2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-phenyl-acetamide](/img/structure/B2961192.png)
![5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2961193.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2961196.png)
